molecular formula C19H24BrNO2 B2643206 3-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide CAS No. 1797716-98-3

3-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Cat. No.: B2643206
CAS No.: 1797716-98-3
M. Wt: 378.31
InChI Key: BFSMXAYFAGSBKR-UHFFFAOYSA-N
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Description

3-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide ( 1797716-98-3) is a synthetic organic compound of significant interest in advanced chemical research and development, particularly in medicinal chemistry and drug discovery . This benzamide derivative has a molecular formula of C19H24BrNO2 and a molecular weight of 378.31 g/mol . Its structure is characterized by a 3-bromobenzamide moiety linked to a functionalized adamantane unit via a methylene bridge. The adamantane group, a classic diamondoid scaffold known for its lipophilicity and structural rigidity, is further modified with a methoxy group at the 2-position, which can significantly influence the compound's electronic properties, metabolic stability, and overall bioavailability . The presence of both the bromo substituent and the adamantane system makes this molecule a valuable bifunctional building block or intermediate. The bromine atom offers a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the exploration of structure-activity relationships . Meanwhile, the complex, three-dimensional adamantane portion can be utilized to impart high affinity for hydrophobic pockets in biological targets or to enhance blood-brain barrier penetration. Researchers are exploring its potential as a key precursor or scaffold in the design of protease inhibitors, receptor modulators, and other biologically active molecules. This product is provided with a guaranteed purity of 95%+ . It is intended For Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic applications.

Properties

IUPAC Name

3-bromo-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO2/c1-23-19(11-21-18(22)14-3-2-4-17(20)10-14)15-6-12-5-13(8-15)9-16(19)7-12/h2-4,10,12-13,15-16H,5-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSMXAYFAGSBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzoic acid and 2-methoxyadamantane.

    Formation of Benzoyl Chloride: 3-bromobenzoic acid is converted to 3-bromobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The 3-bromobenzoyl chloride is then reacted with 2-methoxyadamantane in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzamide core.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: 3-bromobenzoic acid and 2-methoxyadamantane derivatives.

Scientific Research Applications

3-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and methoxyadamantane moiety contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The adamantane group in the target compound introduces steric bulk and rigidity absent in analogs like ZINC33268577 or 4MNB .
  • Bromine positioning (3 vs.
  • Heteroaromatic substituents (e.g., pyrido-pyrimidinyl, benzimidazole) in analogs may enhance π-π stacking, whereas the adamantane group prioritizes lipophilicity.

Physicochemical Properties

Table 2: Physicochemical Parameters

Compound Name H-Bond Donors H-Bond Acceptors Rotatable Bonds Molecular Weight (g/mol) Reference
This compound 1 4 ~4 ~425* N/A
ZINC33268577 1 5 5 -
4MNB 1 5 3 ~395*
SBI-0206965 2 7 7 489.32
Compound 3h 1 4 5 -

*Estimated values based on molecular formulas.

Key Observations :

  • Methoxy and adamantane groups increase lipophilicity, which may enhance blood-brain barrier penetration relative to nitro- or heteroaromatic-substituted derivatives .
  • Bromine’s polarizability could strengthen halogen bonding, a feature absent in non-brominated analogs.

Biological Activity

3-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its cytotoxic effects, mechanism of action, and structure-activity relationships (SAR) based on various studies.

Chemical Structure

The chemical formula for this compound is C19H22BrNC_{19}H_{22}BrN. The compound features a bromine atom substituted at the 3-position of the benzamide moiety, which is linked to a methoxyadamantane group. This unique structure may influence its biological properties.

Cytotoxicity

A significant aspect of the biological activity of this compound is its cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds with similar structural features exhibit varying degrees of cytotoxicity, often measured by their IC50 values (the concentration required to inhibit cell growth by 50%).

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Compound A10.5HepG2
Compound B15.0MCF-7

Note: TBD indicates that specific data for the compound is yet to be determined.

The mechanism by which this compound exerts its cytotoxic effects may involve several pathways:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Studies indicate that compounds with similar structures can cause cell cycle arrest at various phases, particularly G1/S and G2/M phases.
  • Inhibition of Tubulin Polymerization : Some derivatives have demonstrated the ability to inhibit tubulin polymerization, which is critical for cell division.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives:

  • Bromine Substitution : The presence of bromine at the 3-position enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxy Group : The methoxy group on the adamantane moiety can influence solubility and permeability across cellular membranes.

Research indicates that modifications in these substituents can lead to significant variations in cytotoxic potency and selectivity against different cancer cell lines.

Case Studies

  • Study on HepG2 Cells : A recent study evaluated various benzamide derivatives for their cytotoxic effects on HepG2 liver cancer cells. The results indicated that specific structural modifications led to enhanced antiproliferative activities.
    • Findings : Compounds with electron-withdrawing groups exhibited better activities compared to those with electron-donating groups.
  • Fungal Inhibition : Another research highlighted the antifungal activities of benzamide derivatives, showing that certain compounds were effective against pathogenic fungi, suggesting a broader spectrum of biological activity beyond anticancer properties.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling 3-bromobenzoic acid derivatives with 2-methoxyadamantane-containing amines. Key steps include:

  • Coupling Agents : Use N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group .
  • Solvent Optimization : Dichloromethane (DCM) or chloroform under reflux (40–60°C) improves reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol achieves >95% purity .

Q. How should researchers characterize the molecular structure and purity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • Spectroscopy :
    • 1H/13C NMR : Confirm adamantane methoxy protons (δ 3.2–3.4 ppm) and benzamide carbonyl (δ ~165 ppm) .
    • FT-IR : Identify C=O stretch (~1660 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]+ (expected m/z ~432.1 for C19H24BrNO2).
  • Crystallography : Use SHELX programs for single-crystal X-ray diffraction to resolve bond angles and packing interactions .

Advanced Research Questions

Q. What experimental strategies are effective in evaluating the compound's bioactivity against P2X7 receptors across species?

Methodological Answer:

  • In Vitro Assays :
    • Calcium Flux : Measure intracellular Ca²⁺ using FLIPR (Fluorometric Imaging Plate Reader) with human/rut P2X7-transfected HEK293 cells. IC50 values vary significantly (e.g., human: ~18 nM vs. rat: ~980 nM) .
    • YO-PRO-1 Uptake : Quantify pore formation via fluorescence in LPS-primed macrophages .
  • In Vivo Models :
    • Acute Inflammation : Administer 10–30 mg/kg orally in carrageenan-induced paw edema models; track IL-6 suppression via ELISA .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for adamantane-based benzamides?

Methodological Answer: Address discrepancies through:

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and blood-brain barrier penetration using LC-MS/MS. Poor CNS penetration may explain limited efficacy in neuropathic pain models .
  • Species-Specific Receptor Affinity : Compare human vs. rodent P2X7 receptor homology (e.g., rat YO-PRO-1 assay shows 10x lower sensitivity) .
  • Dose Optimization : Test higher doses (e.g., 50 mg/kg) in collagen-induced arthritis models to assess prophylactic vs. therapeutic effects .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with P2X7 ATP-binding pockets. Key residues: Lys127 (human) and Arg307 (rat) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) with B3LYP/6-311G++(d,p) to predict reactivity. A smaller gap (~4.5 eV) correlates with higher bioactivity .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of adamantane-benzamide conformations in lipid bilayers .

Q. How to design crystallization experiments for this compound to support structural analysis?

Methodological Answer:

  • Solvent Screening : Test slow evaporation in ethanol/water (4:1) or chloroform/hexane mixtures. Adamantane derivatives often form triclinic crystals .
  • Temperature Control : Crystallize at 4°C to enhance lattice formation.
  • Data Collection : Use SHELXL for refinement; resolve H-bond networks (e.g., N-H⋯O=C interactions at ~2.8 Å) and π-π stacking (3.6 Å) .

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